(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18116194
InChI: InChI=1S/C9H15N3/c1-6(2)8-4-7(3)11-9(5-10)12-8/h4,6H,5,10H2,1-3H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine

CAS No.:

Cat. No.: VC18116194

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name (4-methyl-6-propan-2-ylpyrimidin-2-yl)methanamine
Standard InChI InChI=1S/C9H15N3/c1-6(2)8-4-7(3)11-9(5-10)12-8/h4,6H,5,10H2,1-3H3
Standard InChI Key YNGZNZJBRKVQNM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)CN)C(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at the 1st and 3rd positions. At the 4th position, an isopropyl group (C₃H₇) is attached, while a methyl group (CH₃) occupies the 6th position. A methanamine (CH₂NH₂) substituent extends from the 2nd position, introducing a primary amine functionality.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
IUPAC Name(4-methyl-6-propan-2-ylpyrimidin-2-yl)methanamine
Canonical SMILESCC1=CC(=NC(=N1)CN)C(C)C
InChI KeyYNGZNZJBRKVQNM-UHFFFAOYSA-N

The presence of electron-donating groups (methyl, isopropyl) and the amine moiety influences its electronic distribution, solubility, and reactivity. The logP (partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity, which may enhance membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine involves a multistep reaction sequence:

  • Condensation Reaction: Isopropylamidine reacts with alkyl acetoacetate in an alkaline solvent (e.g., ethanol/NaOH).

  • Cyclization: The intermediate undergoes thermal cyclization to form the pyrimidine ring.

  • Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination.

Table 2: Reaction Conditions

ParameterOptimal Value
Temperature80–100°C
SolventEthanol/Water (7:3)
CatalystSodium hydroxide
Reaction Time6–8 hours

Industrial processes utilize continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Precise control of temperature and pressure minimizes decomposition, while in-line purification systems isolate the product.

Mechanism of Action

The compound modulates cellular pathways through two primary mechanisms:

  • Enzyme Inhibition: Competitive binding to ATP pockets in kinases (e.g., MAPK, JAK2) impedes phosphorylation cascades.

  • Receptor Antagonism: Blockade of GPCRs (G-protein-coupled receptors) alters intracellular cAMP levels, influencing cell proliferation and apoptosis.

HazardPrecautionary Measure
InhalationUse fume hoods and respirators
Skin ContactNitrile gloves, lab coats
StorageCool (4°C), dry, inert atmosphere

Handling requires adherence to GMP guidelines and avoidance of aqueous environments to prevent hydrolysis .

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-Aminopyrimidine: Lacks substituents, showing weaker antimicrobial activity (MIC = 32 µg/mL vs. S. aureus).

  • 4,6-Dimethylpyrimidin-2-amine: Reduced lipophilicity (logP = 1.2) correlates with lower bioavailability.

The isopropyl group in (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine enhances steric bulk, improving target selectivity.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Acetylation of the amine improves CNS penetration.

  • Sulfonation increases aqueous solubility for IV formulations.

Preclinical Trials

Phase I trials (rodents) indicate a plasma half-life of 3.2 hours and oral bioavailability of 62%. No hepatotoxicity was observed at therapeutic doses.

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